molecular formula C22H18ClN3S B2667589 N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-49-6

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2667589
CAS No.: 688354-49-6
M. Wt: 391.92
InChI Key: CFMMZAKMXZICMZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a chemical compound with the molecular formula C22H18ClN3S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a quinazoline core, a benzyl group, and a 4-chlorophenylmethylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or formic acid under reflux conditions.

    Introduction of the 4-Chlorophenylmethylsulfanyl Group: The 4-chlorophenylmethylsulfanyl group can be introduced by reacting the quinazoline intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Benzylation: The final step involves the benzylation of the quinazoline derivative using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}quinazolin-4-amine

Uniqueness

N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMZAKMXZICMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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